1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione
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Overview
Description
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione is a complex organic compound that features a combination of indole, piperazine, and pyrrolidine moieties
Preparation Methods
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactionsReaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The piperazine and pyrrolidine rings contribute to the compound’s overall binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, piperazine derivatives, and pyrrolidine derivatives. Compared to these compounds, 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione is unique due to its combination of three distinct moieties, which may confer enhanced biological activity and selectivity. Examples of similar compounds include:
- Indole-3-carbinol
- Piperazine-1-carboxamide
- Pyrrolidine-2,5-dione
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-pyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C19H22N4O3/c24-17(16-13-14-5-1-2-6-15(14)20-16)22-9-11-23(12-10-22)19(26)18(25)21-7-3-4-8-21/h1-2,5-6,13,20H,3-4,7-12H2 |
InChI Key |
FFLBWIHZEVAXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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